molecular formula C18H20N2O6 B1225596 4,5-Dimethoxy-2-[[(2-methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester

4,5-Dimethoxy-2-[[(2-methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester

Cat. No. B1225596
M. Wt: 360.4 g/mol
InChI Key: FIZBBKVRSXLCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethoxy-2-[[(2-methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester is a methoxybenzoic acid.

Scientific Research Applications

Synthesis and Structural Characterization

A novel series of derivatives related to 3,5-dinitro-4-methoxyamino-benzoic acid were synthesized, which share structural similarities with the compound . These compounds, characterized through various analytical techniques, exhibited reversible acid-base behavior and showed an irreversible oxidation peak. Their hydrophobicity and total antioxidant capacity were also evaluated, suggesting potential applications in areas where these properties are relevant (Bem et al., 2018).

Antimicrobial and Anti-Proliferative Activity

Some derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid, structurally related to the compound , were assessed for their anti-proliferative and antimicrobial activity. These compounds showed notable activity against both planktonic microbial cells and biofilm-embedded Gram-positive bacterial and fungal cells. They also demonstrated anti-proliferative activity on HCT8 cells, indicating potential for medical application in fighting infections and certain cancer types (Zarafu, 2020).

Applications in Chemical Synthesis

Photoinduced Properties and Charge Transfer

In a related study, the photophysical properties of a compound structurally similar to the queried molecule were investigated, revealing insights into the charge transfer emission from a weak primary amino donor. This suggests possible applications in the field of photophysics and materials science where such properties are pivotal (Ghosh et al., 2010).

properties

Product Name

4,5-Dimethoxy-2-[[(2-methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[(2-methoxyphenyl)carbamoylamino]benzoate

InChI

InChI=1S/C18H20N2O6/c1-23-14-8-6-5-7-12(14)19-18(22)20-13-10-16(25-3)15(24-2)9-11(13)17(21)26-4/h5-10H,1-4H3,(H2,19,20,22)

InChI Key

FIZBBKVRSXLCOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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